molecular formula C7H7BrN2O2 B1292625 3-Bromo-2-methyl-5-nitroaniline CAS No. 1000342-34-6

3-Bromo-2-methyl-5-nitroaniline

Cat. No.: B1292625
CAS No.: 1000342-34-6
M. Wt: 231.05 g/mol
InChI Key: AORXQFQBVQILBL-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-5-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Tin and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Scientific Research Applications

3-Bromo-2-methyl-5-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: It is investigated for its potential use in drug development due to its unique structural features.

    Agriculture: It is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-nitroaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methyl-5-nitroaniline
  • 3-Bromo-2-nitroaniline
  • 2-Methyl-5-nitroaniline

Uniqueness

3-Bromo-2-methyl-5-nitroaniline is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in various synthetic applications where specific reactivity patterns are desired .

Properties

IUPAC Name

3-bromo-2-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORXQFQBVQILBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646797
Record name 3-Bromo-2-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-34-6
Record name 3-Bromo-2-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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